DAD dichloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

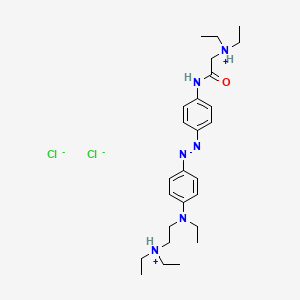

Molecular Formula |

C26H42Cl2N6O |

|---|---|

Molecular Weight |

525.6 g/mol |

IUPAC Name |

2-[4-[[4-[[2-(diethylazaniumyl)acetyl]amino]phenyl]diazenyl]-N-ethylanilino]ethyl-diethylazanium dichloride |

InChI |

InChI=1S/C26H40N6O.2ClH/c1-6-30(7-2)19-20-32(10-5)25-17-15-24(16-18-25)29-28-23-13-11-22(12-14-23)27-26(33)21-31(8-3)9-4;;/h11-18H,6-10,19-21H2,1-5H3,(H,27,33);2*1H |

InChI Key |

ROHCEHNRILXWKH-UHFFFAOYSA-N |

Canonical SMILES |

CC[NH+](CC)CCN(CC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C[NH+](CC)CC.[Cl-].[Cl-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of DAD Dichloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

DAD dichloride is a third-generation photoswitchable molecule that functions as a voltage-gated potassium channel blocker.[1] Its defining characteristic is the integration of a diethylamino-azo-diethylamino (DAD) core, an azobenzene derivative designed for enhanced photopharmacological properties.[1][2] This photoswitch is engineered to be permeable across biological membranes in its neutral state, allowing it to reach intracellular targets.[1] As a dichloride salt, its solubility in aqueous solutions is increased, facilitating its use in biological research. The molecule's ability to undergo reversible isomerization between its trans and cis forms upon exposure to specific wavelengths of light allows for the optical control of potassium channel activity, with significant potential in neuroscience research, particularly in the restoration of visual function.[1]

Chemical and Physical Properties

Quantitative data for this compound is not widely available in public literature. The following table summarizes the available information.

| Property | Value | Source |

| Molecular Formula | C₂₆H₄₂Cl₂N₆O | CymitQuimica[3] |

| Molecular Weight | 525.56 g/mol | CymitQuimica[3] |

| Physical Form | Solid | CymitQuimica[3] |

| CAS Number | Not found | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in aqueous solutions. The neutral form (DAD) is lipophilic. Azobenzene compounds are generally soluble in organic solvents like DMSO. | [4][5] |

Photochromic Properties and Reactivity

The central feature of this compound is its photoisomerization, a property endowed by the azobenzene core. The molecule exists in two isomeric states: a thermodynamically stable trans isomer and a metastable cis isomer.

-

trans-DAD: This isomer is generally the more stable form in the dark. In the context of its biological activity, the trans isomer of DAD has been shown to be the active form that blocks voltage-gated potassium channels.[2]

-

cis-DAD: Upon irradiation with light of a suitable wavelength (typically in the blue-green region of the spectrum for red-shifted azobenzenes), the trans isomer undergoes isomerization to the cis form.[1] This change in geometry alters the molecule's shape and, consequently, its interaction with the ion channel, leading to unblocking of the channel.[2] The cis isomer will thermally relax back to the more stable trans form in the dark.[1][2]

The reactivity of this compound is largely governed by the properties of the azobenzene group and the diethylamino substituents. The azo group (-N=N-) can be susceptible to reduction. The tertiary amine groups can be protonated to form the water-soluble dichloride salt.

Signaling Pathway and Isomerization

The mechanism of action for this compound involves its light-induced conformational change to modulate the activity of voltage-gated potassium channels.

Caption: Photoisomerization and mechanism of action of DAD.

Experimental Protocols

Detailed, publicly available experimental protocols for the synthesis and spectroscopic characterization of this compound are scarce. However, a general synthetic approach for related azobenzene compounds can be inferred from the chemical literature.

General Synthetic Workflow (Hypothetical)

The synthesis of DAD would likely involve the coupling of two diethylamino-substituted aniline precursors. A plausible, though not confirmed, synthetic route is outlined below.

Caption: A potential synthetic workflow for this compound.

Disclaimer: This is a generalized and hypothetical protocol. The actual synthesis may involve different reagents, catalysts, and purification steps.

Spectroscopic Data

No experimental spectroscopic data (NMR, IR, MS) for this compound has been found in the public domain. Computational studies have been performed on the DAD photoswitch which could provide theoretical spectral data, but these are not a substitute for experimental characterization.[2][6] For research purposes, it would be essential to acquire the compound from a reputable supplier that can provide a certificate of analysis with this information.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. cymitquimica.com [cymitquimica.com]

- 4. Molecular photoswitches in aqueous environments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00547A [pubs.rsc.org]

- 5. pnas.org [pnas.org]

- 6. IBER 2023 (5-September 8, 2023) · Indico Global [indico.global]

In-Depth Technical Guide to 3,6-Diaminoacridine Dihydrochloride (DAD Dichloride)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,6-Diaminoacridine Dihydrochloride, commonly referred to as DAD Dichloride or Proflavine Dihydrochloride. It details the molecular structure, chemical formula, and physicochemical properties of this potent intercalating agent. The guide elucidates the primary mechanism of action, focusing on its interaction with DNA, and outlines its significant antibacterial properties. Detailed experimental protocols for the synthesis, assessment of antibacterial activity, and analysis of DNA intercalation are provided to facilitate further research and development.

Chemical Identity and Molecular Structure

3,6-Diaminoacridine Dihydrochloride is a salt of the organic base 3,6-diaminoacridine. The presence of two hydrochloride moieties enhances its solubility in aqueous solutions.

Chemical Formula: C₁₃H₁₃Cl₂N₃[1]

IUPAC Name: acridine-3,6-diamine;dihydrochloride[1]

Synonyms: this compound, Proflavine Dihydrochloride, 3,6-Diaminoacridinium chloride hydrochloride

CAS Number: 531-73-7[1]

The planar aromatic ring system of the acridine core is the key structural feature that enables its primary biological activity. The amino groups at the 3 and 6 positions are crucial for its interaction with biological macromolecules.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 282.17 g/mol | [1] |

| Appearance | Orange-red to brown-red crystalline powder | [1] |

| Solubility | Soluble in water | |

| pH (0.1% aqueous solution) | 2.5-3.0 | [1] |

Molecular Geometry

Precise bond lengths and angles for 3,6-Diaminoacridine Dihydrochloride have been determined through crystallographic studies. These data confirm the planarity of the acridine ring system, which is essential for its intercalating properties.

Mechanism of Action: DNA Intercalation

The primary mechanism of action of 3,6-Diaminoacridine Dihydrochloride is its ability to intercalate into the DNA double helix. This process involves the insertion of the planar acridine ring system between adjacent base pairs of the DNA.

This intercalation leads to several downstream cellular consequences:

-

Disruption of DNA Synthesis: The presence of the intercalated molecule physically obstructs the action of DNA polymerase, thereby inhibiting DNA replication.

-

Inhibition of Transcription: Similarly, RNA polymerase is blocked, preventing the transcription of genes into messenger RNA.

-

Frameshift Mutations: The distortion of the DNA backbone caused by intercalation can lead to errors during replication, resulting in the insertion or deletion of base pairs and subsequent frameshift mutations.

The interaction is a multi-step process that begins with the external binding of the molecule to the DNA, followed by the insertion into the double helix.

Caption: Signaling pathway of 3,6-Diaminoacridine Dihydrochloride's antibacterial action.

Experimental Protocols

Synthesis of 3,6-Diaminoacridine Dihydrochloride

This protocol is based on the reaction of m-phenylenediamine with formic acid, followed by cyclization.

Materials:

-

m-Phenylenediamine

-

Formic acid (85%)

-

Ethylene glycol

-

Concentrated hydrochloric acid

-

Ethyl alcohol

-

Sodium hydroxide solution (e.g., 20%)

Procedure:

-

In a suitable reaction vessel, dissolve m-phenylenediamine in ethylene glycol.

-

Add formic acid to the solution.

-

With stirring, add concentrated hydrochloric acid.

-

Heat the reaction mixture to an internal temperature of approximately 155°C and maintain this temperature with vigorous stirring for about 75 minutes.

-

Cool the reaction mixture to about 80°C and add ethyl alcohol.

-

Continue cooling to approximately 10°C to precipitate the proflavine hydrochloride salt.

-

Filter the precipitate and wash it with ethyl alcohol.

-

To obtain the free base for purification, dissolve the salt in water and make the solution alkaline with sodium hydroxide solution to precipitate the crude proflavine base.

-

The crude base can be recrystallized from ethylene glycol.

-

To obtain the dihydrochloride salt, the purified base is then reacted with hydrochloric acid in an alcoholic solution.

Antibacterial Susceptibility Testing (Disk Diffusion Method)

This protocol outlines a standard disk diffusion assay to determine the susceptibility of bacteria to 3,6-Diaminoacridine Dihydrochloride.

Materials:

-

Test bacterium (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton agar plates

-

Sterile saline (0.85% NaCl)

-

Sterile cotton swabs

-

Blank sterile filter paper disks (6 mm diameter)

-

Stock solution of 3,6-Diaminoacridine Dihydrochloride of known concentration

-

Incubator

Procedure:

-

Prepare a bacterial inoculum by suspending a few colonies from a fresh culture plate in sterile saline to match the turbidity of a 0.5 McFarland standard.

-

Impregnate the sterile filter paper disks with a known amount of the 3,6-Diaminoacridine Dihydrochloride stock solution and allow them to dry.

-

Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate with the bacterial suspension.

-

Aseptically place the impregnated disks onto the surface of the inoculated agar plate.

-

Incubate the plates at 37°C for 18-24 hours.

-

Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is indicative of the bacterium's susceptibility.

Caption: Workflow for antibacterial susceptibility testing.

DNA Intercalation Assay (Fluorescence Spectroscopy)

This protocol describes a common method to assess the intercalation of 3,6-Diaminoacridine Dihydrochloride into DNA using fluorescence spectroscopy. The intrinsic fluorescence of the compound is altered upon binding to DNA.

Materials:

-

3,6-Diaminoacridine Dihydrochloride solution of known concentration

-

DNA solution (e.g., calf thymus DNA) of known concentration

-

Buffer solution (e.g., phosphate-buffered saline, PBS)

-

Fluorometer

Procedure:

-

Prepare a series of solutions containing a fixed concentration of DNA and varying concentrations of 3,6-Diaminoacridine Dihydrochloride in the buffer.

-

Allow the solutions to equilibrate for a set period of time (e.g., 30 minutes) at a constant temperature.

-

Measure the fluorescence emission spectrum of each solution. 3,6-Diaminoacridine typically has an excitation maximum around 440-450 nm and an emission maximum around 500-520 nm.

-

Observe the changes in fluorescence intensity and/or the wavelength of maximum emission as a function of the this compound concentration. Intercalation typically leads to a quenching or enhancement of fluorescence and a shift in the emission maximum.

-

The binding parameters, such as the binding constant (K) and the number of binding sites (n), can be determined by analyzing the fluorescence data using appropriate binding models (e.g., the Scatchard equation).

Applications in Research and Drug Development

3,6-Diaminoacridine Dihydrochloride and its derivatives have been the subject of extensive research due to their biological activities:

-

Antimicrobial Agent: It has a long history of use as a topical antiseptic due to its bacteriostatic activity against a broad spectrum of bacteria, particularly Gram-positive organisms.

-

Fluorescent Probe: Its fluorescent properties make it a valuable tool for studying DNA structure and dynamics, as well as for visualizing nucleic acids in cellular and molecular biology experiments.

-

Lead Compound for Drug Discovery: The acridine scaffold serves as a template for the design and synthesis of new therapeutic agents, including anticancer and antiviral drugs, that target DNA.

Safety and Handling

3,6-Diaminoacridine Dihydrochloride is a potent biological agent and should be handled with care. It is known to be a mutagen and a suspected carcinogen. Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling the compound. All work should be conducted in a well-ventilated area or a fume hood.

Conclusion

3,6-Diaminoacridine Dihydrochloride is a well-characterized DNA intercalator with significant antibacterial properties. Its planar acridine structure is fundamental to its mechanism of action, which involves the disruption of DNA replication and transcription. The experimental protocols provided in this guide offer a foundation for researchers to further investigate the properties and potential applications of this important compound in various fields of scientific research and drug development.

References

An In-depth Technical Guide to the Mechanism of Action of Dequalinium Dichloride in Potassium Channel Blocking

Audience: Researchers, scientists, and drug development professionals.

Abstract

Dequalinium dichloride, a bis-quaternary quinolinium compound, is a potent and selective blocker of small-conductance calcium-activated potassium channels (SK or KCa2 channels). These channels play a crucial role in regulating neuronal excitability by contributing to the afterhyperpolarization (AHP) that follows an action potential. This technical guide provides a comprehensive overview of the mechanism of action of dequalinium dichloride, including its molecular target, binding characteristics, and the experimental methodologies used to elucidate its function. Quantitative data from various studies are summarized, and detailed experimental protocols for electrophysiological and computational analyses are provided. Visual diagrams of the proposed mechanism, experimental workflows, and logical relationships are included to facilitate understanding.

Introduction

Small-conductance calcium-activated potassium (SK) channels are critical regulators of cellular excitability in the nervous system and other tissues. By coupling intracellular calcium levels to membrane potential, they contribute to the afterhyperpolarization (AHP) phase of the action potential, thereby influencing firing patterns and neuronal signaling. Dequalinium dichloride (commonly referred to as dequalinium) has emerged as a valuable pharmacological tool for studying SK channels due to its potent and selective inhibitory properties. Understanding the precise mechanism by which dequalinium blocks these channels is essential for its use in basic research and for the potential development of novel therapeutics targeting SK channelopathies.

This guide delves into the core mechanism of dequalinium's action, synthesizing data from electrophysiological, structure-activity relationship (SAR), and molecular modeling studies.

Molecular Target and Selectivity

The primary molecular target of dequalinium dichloride is the family of apamin-sensitive small-conductance calcium-activated potassium channels (SKCa or KCa2 channels)[1][2].

-

Selectivity: Dequalinium is a selective blocker for SKCa channels. Studies have shown that it does not significantly affect voltage-activated Ca2+ currents at concentrations where it effectively blocks the AHP, suggesting a direct interaction with the K+ channels[1]. While it shows some inhibition of the M-current at higher concentrations, its primary and most potent action is on the SKCa channels[1].

Mechanism of Action

Dequalinium blocks SK channels, thereby inhibiting the outward flow of potassium ions that underlies the slow afterhyperpolarization (AHP) in neurons[1]. The blockade is rapid and reversible[1].

Biophysical Effects

-

Inhibition of Afterhyperpolarization (AHP): Dequalinium effectively inhibits the slow, apamin-sensitive component of the AHP that follows an action potential in neurons like rat sympathetic neurons[1]. This action increases neuronal excitability by reducing the hyperpolarizing influence that normally slows the firing rate.

-

Block of IAHP Current: In voltage-clamp experiments, dequalinium directly inhibits the underlying current of the AHP, known as IAHP[1].

Proposed Binding and Molecular Interactions

While a high-resolution crystal structure of dequalinium bound to an SK channel is not yet available, structure-activity relationship (SAR) studies and molecular modeling provide insights into its binding mode.

-

The Role of the Bis-Quinolinium Structure: Dequalinium is a symmetrical molecule consisting of two quinolinium rings connected by a flexible alkyl chain. Both quinolinium moieties are essential for high-affinity binding. Analogues with only one quinolinium ring or with one replaced by a less complex cationic group, such as triethylammonium, show reduced activity[3]. The delocalization of the positive charge on the quinolinium rings appears to be an important factor for potent blockade[3].

-

The Alkyl Linker: The length of the polymethylene chain linking the two quinolinium rings is a determinant of potency. Analogues with chains of 5-12 methylene groups exhibit consistently high potency, while shorter chains (3 or 4 methylenes) lead to a significant decrease in activity[4]. This suggests that the linker acts as a spacer, positioning the two quinolinium rings at an optimal distance to interact with the channel pore. Molecular modeling studies suggest the linker itself does not directly interact with the channel but rather provides a scaffold for the quinolinium heads[5].

The prevailing hypothesis is that dequalinium acts as a pore blocker, with the two quinolinium rings interacting with residues within the pore of the SK channel. The flexible linker allows the molecule to adopt a conformation that spans a critical region of the pore.

Quantitative Data

The following tables summarize the quantitative data regarding the inhibitory activity of dequalinium dichloride and its analogues on SK channels.

Table 1: Inhibitory Potency of Dequalinium Dichloride on SK Channels

| Parameter | Value | Preparation | Reference |

| IC50 | 1.1 µM | Rat sympathetic neurons (AHP) | [1] |

| IC50 | 1.5 ± 0.1 µM | Guinea-pig hepatocytes (K+ loss) | [2] |

| Ki | 1.1 ± 0.1 µM | Inhibition of 125I-apamin binding | [2] |

Table 2: Structure-Activity Relationship of Dequalinium Analogues (Variation in Linker Length)

| Linker Length (n CH2) | Relative Potency (Dequalinium = 1) | Reference |

| 10 (Dequalinium) | 1 | [4] |

| 12 | ~1 | [4] |

| 8 | ~1 | [4] |

| 6 | ~1 | [4] |

| 5 | ~1 | [4] |

| 4 | 1/3 | [4] |

| 3 | 1/8 | [4] |

Experimental Protocols

Electrophysiology: Whole-Cell Patch-Clamp Recording of IAHP

This protocol describes the measurement of the slow afterhyperpolarization current (IAHP) and its inhibition by dequalinium dichloride in cultured sympathetic neurons, adapted from the methodologies described in the literature[1].

Objective: To measure the amplitude of IAHP in response to a depolarizing stimulus and quantify the blocking effect of dequalinium.

Materials:

-

Cells: Cultured rat sympathetic neurons.

-

External Solution (in mM): 140 NaCl, 3 KCl, 2.5 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 140 K-Gluconate, 10 HEPES, 11 EGTA, 1 CaCl2, 2 Mg-ATP, 0.2 Na-GTP (pH adjusted to 7.2 with KOH).

-

Dequalinium Dichloride Stock Solution: 10 mM in DMSO, serially diluted in external solution to the desired final concentration.

-

Patch-clamp setup: Amplifier, digitizer, microscope, micromanipulator, and data acquisition software.

Procedure:

-

Cell Preparation: Plate cultured sympathetic neurons on coverslips suitable for patch-clamp recording.

-

Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

-

Establish Whole-Cell Configuration:

-

Position a coverslip with neurons in the recording chamber and perfuse with external solution.

-

Approach a neuron with the patch pipette and apply gentle suction to form a gigaohm seal (>1 GΩ).

-

Apply a brief pulse of stronger suction to rupture the membrane patch and achieve the whole-cell configuration.

-

-

Voltage-Clamp Protocol:

-

Hold the cell at a membrane potential of -60 mV.

-

Apply a depolarizing voltage step to +20 mV for 200 ms to activate voltage-gated calcium channels and elicit calcium influx, which in turn activates SK channels.

-

Repolarize the membrane to -60 mV and record the subsequent outward tail current (IAHP).

-

-

Data Acquisition:

-

Record the IAHP in the absence of the drug (control).

-

Perfuse the recording chamber with the external solution containing the desired concentration of dequalinium dichloride.

-

After a stable baseline is achieved in the presence of the drug, repeat the voltage-clamp protocol and record the inhibited IAHP.

-

Perform a washout by perfusing with the drug-free external solution to observe the reversibility of the block.

-

-

Data Analysis:

-

Measure the peak amplitude of the IAHP tail current before and after drug application.

-

Calculate the percentage of inhibition for each concentration of dequalinium.

-

Plot a concentration-response curve and fit the data with the Hill equation to determine the IC50 value.

-

Molecular Modeling: Docking of Dequalinium to the SK Channel Pore

This protocol outlines a representative workflow for performing molecular docking to predict the binding pose of dequalinium dichloride within the pore of a human SK2 (KCa2.2) channel.

Objective: To generate a plausible 3D model of the dequalinium-SK channel interaction to inform on the molecular basis of the block.

Materials:

-

Software:

-

Molecular modeling software suite (e.g., Schrödinger, MOE, AutoDock).

-

Protein structure visualization tool (e.g., PyMOL, VMD).

-

-

Input Files:

-

Homology model of the human SK2 channel in an open conformation.

-

3D structure of dequalinium dichloride.

-

Procedure:

-

Protein Preparation:

-

Obtain or build a homology model of the human SK2 channel tetramer.

-

Prepare the protein structure by adding hydrogens, assigning protonation states, and performing energy minimization to relieve steric clashes.

-

Define the binding site as the central pore region, including residues from the S6 helices and the pore helix of all four subunits.

-

-

Ligand Preparation:

-

Generate a 3D conformation of dequalinium dichloride.

-

Assign appropriate atom types and partial charges.

-

Generate a library of possible conformers for the flexible alkyl chain.

-

-

Docking Simulation:

-

Set up the docking grid to encompass the defined binding site within the channel pore.

-

Perform the docking calculation using a suitable algorithm (e.g., Glide, GOLD, AutoDock Vina).

-

Allow for flexibility of the ligand and key side chains of the protein within the binding site.

-

-

Pose Analysis and Scoring:

-

Analyze the resulting docking poses based on their predicted binding energy (docking score).

-

Visually inspect the top-scoring poses to assess the plausibility of the interactions (e.g., cation-π interactions between the quinolinium rings and aromatic residues, hydrophobic interactions).

-

Select the most likely binding pose that is consistent with structure-activity relationship data.

-

Visualizations

Signaling and Mechanistic Pathways

Caption: Proposed mechanism of SK channel blockade by dequalinium dichloride.

Experimental Workflow

Caption: Experimental workflow for electrophysiological characterization.

Logical Relationships in Molecular Modeling

Caption: Logical workflow for molecular docking of dequalinium to the SK channel.

Conclusion

Dequalinium dichloride is a well-established, potent, and selective blocker of small-conductance calcium-activated potassium channels. Its mechanism of action involves the direct blockade of the channel pore, leading to the inhibition of the afterhyperpolarization current and an increase in neuronal excitability. Structure-activity relationship studies have highlighted the critical role of the bis-quinolinium structure and the length of the interconnecting alkyl chain for its inhibitory activity. While the precise molecular binding site is yet to be fully elucidated by high-resolution structural methods, the available data strongly support a pore-blocking mechanism. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working on SK channels and their modulators. Further studies, including mutagenesis and co-crystallography, will be invaluable in refining our understanding of the dequalinium-SK channel interaction at the atomic level.

References

- 1. Synthesis and structure-activity relationships of dequalinium analogues as K+ channel blockers. Investigations on the role of the charged heterocycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2024.sci-hub.box [2024.sci-hub.box]

- 3. Synthesis and pharmacological testing of dequalinium analogues as blockers of the apamin-sensitive Ca(2+)-activated K+ channel: variation of the length of the alkylene chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and quantitative structure-activity relationship of a novel series of small conductance Ca(2+)-activated K+ channel blockers related to dequalinium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Atomic mutagenesis in ion channels with engineered stoichiometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Revolutionizing Vision Restoration: A Technical Deep Dive into DAD Dichloride's Applications

For Immediate Release

In the relentless pursuit of treatments for degenerative retinal diseases, a promising compound, DAD dichloride, has emerged as a significant contender. This third-generation photoswitch, a molecule that changes its properties in response to light, is at the forefront of research aimed at restoring sight to those affected by conditions like retinitis pigmentosa and age-related macular degeneration. This technical guide synthesizes the current body of research on this compound, offering an in-depth analysis of its mechanism of action, experimental validation, and the signaling pathways it modulates.

Core Mechanism: A Light-Activated Potassium Channel Blocker

This compound functions as a voltage-gated potassium (K+) channel blocker.[1][2][3][4][5] Its defining characteristic is its photosensitive nature; it can be switched between an active and inactive state by different wavelengths of light. This property allows for precise, targeted control over neuronal activity. In the context of vision restoration, this compound selectively targets retinal neurons that remain after the degeneration of rods and cones, the primary photoreceptor cells.[6][7] Specifically, it has been shown to photosensitize retinal ganglion cells (RGCs), the output neurons of the retina, making them responsive to light.[6]

A closely related compound, referred to as DENAQ in a key study, has been demonstrated to restore light sensitivity in blind mice.[1][2] This photoswitch confers light sensitivity to a hyperpolarization-activated inward current (Ih) that is notably enhanced in degenerated retinas.[1] This mechanism effectively bypasses the defunct photoreceptors and allows the remaining retinal circuitry to respond to light, ultimately transmitting visual signals to the brain.

Quantitative Analysis of this compound's Efficacy

The following table summarizes the key quantitative findings from studies investigating the effects of this compound and its analogue DENAQ on retinal neurons.

| Parameter | Value | Experimental Context | Source |

| DAD Concentration | 200 μM | Incubation of acute brain slices of WT mice for whole-cell recording in layer 2/3 cortical neurons. | [4] |

| K+ Channel Pore Unblocking Time Constant (τ unblock) | 27 ± 0.86 ms | Measured at +50 mV holding potential in DAD-treated cortical neurons while switching from dark to light. | [4] |

| OFF Kinetics Time Constant (τ off) at 520 nm | 72.1 ± 8.7 ms | The fastest OFF response achieved in DAD-treated cortical neurons when switching from light to dark. | [4] |

| Thermal OFF Switch Time | 201 ± 12.1 ms | The time taken for DAD activity to thermally switch off in cortical neurons. | [4] |

Experimental Protocols: A Guide for Researchers

The successful application of this compound in vision restoration research relies on precise experimental methodologies. Below are detailed protocols extrapolated from the available literature.

In Vitro Electrophysiology on Retinal Slices

-

Tissue Preparation:

-

Euthanize the animal model (e.g., rd1 mouse, a model for retinal degeneration) in accordance with institutional animal care and use committee protocols.

-

Enucleate the eyes and dissect the retina in chilled, oxygenated artificial cerebrospinal fluid (ACSF).

-

Prepare vertical slices of the retina (approximately 200-250 µm thick) using a vibratome.

-

Allow slices to recover in oxygenated ACSF at room temperature for at least one hour before recording.

-

-

Drug Application:

-

Transfer a retinal slice to the recording chamber and perfuse with ACSF.

-

Add this compound (or DENAQ) to the perfusate at the desired concentration (e.g., 200 µM).

-

Incubate the slice in the this compound solution for a sufficient period to allow for tissue penetration.

-

-

Electrophysiological Recording:

-

Perform whole-cell patch-clamp recordings from retinal ganglion cells.

-

Identify RGCs based on their morphology and location in the ganglion cell layer.

-

Use a light source (e.g., an LED) to deliver light stimuli of varying wavelengths and intensities to the retinal slice.

-

Record light-evoked currents and changes in membrane potential in both voltage-clamp and current-clamp modes.

-

In Vivo Vision Restoration Assessment

-

Animal Model:

-

Utilize a blind mouse model with degenerated photoreceptors (e.g., rd1 mice).

-

-

Intraocular Injection:

-

Anesthetize the mouse.

-

Perform a single intraocular injection of a solution containing the photoswitch (e.g., DENAQ).

-

-

Behavioral Assays:

-

After a recovery period, assess the restoration of visual function using behavioral tests such as:

-

Light/Dark Box Test: Measure the time the animal spends in a brightly lit chamber versus a dark chamber.

-

Optomotor Response: Evaluate the animal's reflexive head and eye movements in response to a rotating striped drum.

-

-

-

Electrophysiological Confirmation:

-

Perform electroretinography (ERG) or record visually evoked potentials (VEPs) from the visual cortex to obtain physiological evidence of restored light responses.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflow.

References

- 1. Restoring visual function to blind mice with a photoswitch that exploits electrophysiological remodeling of retinal ganglion cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Restoring visual function to blind mice with a photoswitch that exploits electrophysiological remodeling of retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. news.cuanschutz.edu [news.cuanschutz.edu]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. A synthetic opsin restores vision in patients with severe retinal degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New research shows promise for restoring vision for people with glaucoma, other conditions - CBS New York [cbsnews.com]

An In-depth Technical Guide to Diallyldimethylammonium Chloride (DADMAC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diallyldimethylammonium chloride, commonly known as DADMAC, is a quaternary ammonium salt with the CAS number 7398-69-8 .[1][2][3][4] It is a versatile cationic monomer primarily utilized in the synthesis of its homopolymer, poly(diallyldimethylammonium chloride) (PolyDADMAC). This guide provides a comprehensive overview of DADMAC, including its chemical and physical properties, detailed safety information, synthesis protocols, and its primary application in water treatment. While DADMAC is a crucial industrial chemical, this guide also addresses the current state of knowledge regarding its biological and toxicological profile, which is of particular interest to researchers in the life sciences.

Chemical and Physical Properties

DADMAC is typically supplied as a colorless to pale yellow liquid, often in an aqueous solution.[5] The following table summarizes its key quantitative properties.

| Property | Value | Reference |

| CAS Number | 7398-69-8 | [1][2][3][4] |

| Molecular Formula | C₈H₁₆ClN | [2][4][6] |

| Molecular Weight | 161.67 g/mol | [3][4] |

| Melting Point | 140 - 148 °C | [6] |

| Boiling Point | Not available | |

| Density | 1.03-1.05 g/cm³ at 25℃ | [4] |

| Solubility | Miscible in water | [3] |

| Autoignition Temperature | >200 °C | [3] |

| Log Kow (Octanol-Water Partition Coefficient) | -2.49 (Estimated) | [3] |

Safety Data Sheet Summary

A thorough understanding of the safety profile of DADMAC is crucial for its handling in a research environment. The following table summarizes key toxicological data.

| Endpoint | Value | Species | Reference |

| Acute Oral LD50 | 3030 mg/kg | Rat | [7][8] |

| 3093 mg/kg (male and female) | Rat | [9] | |

| 4900 mg/kg | Rat | [4] | |

| Acute Dermal LD0 | 3247 mg/kg (male and female) | Rat | [9] |

| Skin Irritation | Non-irritating | Rabbit | [4][8] |

| Eye Irritation | Non-irritating | Rabbit | [4][8] |

| Mutagenicity | Negative in Ames test, mouse lymphoma assay, and in vivo mouse micronucleus assay | [8] | |

| Carcinogenicity | No component is identified as a probable, possible, or confirmed human carcinogen by IARC, NTP, or OSHA. |

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Use in a well-ventilated area. A system of local and/or general exhaust is recommended.

-

Eye Protection: Safety goggles with side-shields are recommended.[4]

-

Hand Protection: Wear protective gloves. Nitrile rubber gloves are suitable.[3]

-

Skin and Body Protection: Wear appropriate protective clothing.

-

Respiratory Protection: Not typically required under normal conditions of use with adequate ventilation.

Experimental Protocols

Synthesis of Diallyldimethylammonium Chloride (DADMAC) Monomer

The synthesis of DADMAC is a two-step process involving the reaction of dimethylamine with allyl chloride.[2][10]

Methodology:

-

Alkylation: Dimethylamine is first alkylated with allyl chloride in an aqueous alkaline medium.[2][11]

-

Quaternization: This is followed by a quaternization step where the resulting tertiary amine reacts with an additional amount of allyl chloride.[2]

-

Purification: The monomer solution is then typically neutralized and purified to remove unreacted starting materials and byproducts.[11] For the production of high-purity DADMAC suitable for polymerization, purification of the allyl chloride starting material may also be necessary.[12]

Synthesis of Poly(diallyldimethylammonium chloride) (PolyDADMAC)

PolyDADMAC is synthesized via radical polymerization of the DADMAC monomer.[10][13]

Methodology:

-

Reaction Setup: The DADMAC monomer solution is placed in a reactor. A chelating agent, such as the sodium salt of ethylenediaminetetraacetic acid (EDTA), may be added.[12]

-

Inert Atmosphere: The reactor is purged with an inert gas, such as nitrogen, to remove oxygen which can inhibit radical polymerization.[12][13]

-

Initiation: The reaction is initiated by the addition of a free radical initiator, such as ammonium persulfate or an organic peroxide.[10][12][13] The reaction is typically carried out at an elevated temperature (e.g., 50-80°C).[14]

-

Polymerization: The polymerization proceeds via a free-radical chain-growth mechanism. The reaction is exothermic and requires temperature control.[13]

-

Termination and Recovery: Once the desired molecular weight is achieved, the reaction is terminated. The resulting PolyDADMAC solution can be used directly or the polymer can be isolated.

Signaling Pathways and Mechanisms of Action

Biological Signaling Pathways

Current scientific literature does not extensively describe specific biological signaling pathways that are directly modulated by DADMAC. Toxicological studies have focused on determining acute and chronic toxicity endpoints rather than elucidating specific molecular mechanisms of action within cells. While some quaternary ammonium compounds are known to have biological effects, dedicated research into the specific signaling interactions of DADMAC is limited. One study on diallyl sulfide (DAS), a different organosulfur compound, showed its involvement in multiple signaling pathways related to apoptosis in skin tumors; however, this is not directly applicable to DADMAC.[15] Researchers investigating the biological effects of DADMAC should consider this a novel area of study.

Mechanism of Action in Water Treatment (as PolyDADMAC)

The primary application of DADMAC is as a monomer for PolyDADMAC, a cationic polyelectrolyte used as a flocculant in water treatment.[16] The mechanism of action of PolyDADMAC involves two main steps:

-

Charge Neutralization: Most suspended particles in water, such as clays, organic matter, and microorganisms, carry a negative surface charge, which leads to electrostatic repulsion and stability in the water column.[1][17] The highly cationic nature of PolyDADMAC allows it to adsorb onto these negatively charged particles, neutralizing their charge.[17][18]

-

Bridging and Flocculation: Once the charges are neutralized, the long polymer chains of PolyDADMAC can adsorb to multiple particles, forming "bridges" between them.[1][17] This leads to the formation of larger aggregates known as flocs. These flocs are larger and heavier, facilitating their removal from the water through sedimentation or filtration.[1]

Visualizations

Caption: Workflow of DADMAC synthesis and its subsequent polymerization.

Caption: Flocculation mechanism of PolyDADMAC in water treatment.

References

- 1. What Is Diallyl Dimethyl Ammonium Chloride (DADMAC)? A Beginner’s Guide | Niran Chemical [niranchemical.com]

- 2. repository.up.ac.za [repository.up.ac.za]

- 3. Diallyldimethylammonium chloride | C8H16N.Cl | CID 33286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. Diallyldimethylammonium chloride | 7398-69-8 [chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. riccachemical.com [riccachemical.com]

- 8. heritagesystemsinc.com [heritagesystemsinc.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. POLY(DIALLYLDIMETHYLAMMONIUM CHLORIDE) - Ataman Kimya [atamanchemicals.com]

- 11. researchgate.net [researchgate.net]

- 12. US4151202A - Preparation of diallyl dimethyl ammonium chloride and polydiallyl dimethyl ammonium chloride - Google Patents [patents.google.com]

- 13. wisa.org.za [wisa.org.za]

- 14. irochemical.com [irochemical.com]

- 15. [PDF] Involvement of multiple signaling pathways in diallyl sulfide mediated apoptosis in mouse skin tumors. | Semantic Scholar [semanticscholar.org]

- 16. epa.gov [epa.gov]

- 17. News - Mechanism and application of PolyDADMAC in water treatment [yuncangchemical.com]

- 18. News - What is the reaction mechanism of PolyDADMAC in the treatment of pulp and paper mill wastewater? [yuncangchemical.com]

spectroscopic analysis of DAD dichloride (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Analysis of 4,6-Diaminoresorcinol Dichloride

Introduction

4,6-Diaminoresorcinol dichloride (DAD Dichloride) is a crucial monomer in the synthesis of high-performance polymers like poly(p-phenylene benzobisoxazole) (PBO).[1] The purity and structural integrity of this compound are paramount for achieving the desired polymer properties, including exceptional thermal stability and high tensile strength.[1] This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize 4,6-Diaminoresorcinol dichloride, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The intended audience for this guide includes researchers, scientists, and professionals involved in drug development and materials science.

It is important to note that the acronym "DAD" can be ambiguous. For the purpose of this guide, "this compound" will refer to 4,6-Diaminoresorcinol dichloride.

Spectroscopic Data

The following tables summarize the expected quantitative data from the spectroscopic analysis of 4,6-Diaminoresorcinol dichloride. This data is compiled from typical values for similar aromatic amines and phenols, as specific experimental spectra for this exact compound are not widely published in publicly accessible literature. A study on the synthesis of 4,6-Diaminoresorcinol dichloride confirmed its analysis by FT-IR, ¹H NMR, and ¹³C NMR, although the specific spectral data was not detailed in the available abstract.[1]

¹H NMR (Proton NMR) Data

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Notes |

| Ar-H | 6.0 - 7.5 | s | - | The aromatic proton's chemical shift is influenced by the electron-donating effects of the amino and hydroxyl groups. |

| -NH₂ | 4.0 - 6.0 | br s | - | Broad singlet due to quadrupole broadening and chemical exchange. Position can vary with solvent and concentration. |

| -OH | 9.0 - 11.0 | br s | - | Broad singlet, chemical shift is highly dependent on solvent, concentration, and temperature. May exchange with D₂O. |

¹³C NMR (Carbon-13 NMR) Data

| Carbon | Chemical Shift (δ) ppm | Notes |

| C-Cl | 120 - 135 | Carbon directly attached to chlorine. |

| C-NH₂ | 140 - 150 | Carbon attached to the amino group, shifted downfield by the electron-donating nitrogen. |

| C-OH | 150 - 160 | Carbon attached to the hydroxyl group, significantly shifted downfield. |

| C-H | 100 - 115 | Aromatic carbon bonded to hydrogen. |

IR (Infrared) Spectroscopy Data

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H Stretch (Phenolic) | 3200 - 3600 | Strong, Broad | Broad peak indicative of hydrogen bonding. |

| N-H Stretch (Amine) | 3300 - 3500 | Medium, Sharp | Typically two bands for a primary amine. |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong | Multiple bands are expected. |

| C-N Stretch | 1250 - 1350 | Medium | |

| C-O Stretch (Phenolic) | 1180 - 1260 | Strong | |

| C-Cl Stretch | 600 - 800 | Strong |

Mass Spectrometry (MS) Data

| Ion | m/z Ratio | Notes |

| [M]⁺ | Calculated based on isotopic masses | The molecular ion peak. The presence of two chlorine atoms will result in a characteristic isotopic pattern (M, M+2, M+4) with relative intensities of approximately 9:6:1. |

| [M-Cl]⁺ | [M]⁺ - 35/37 | Fragment corresponding to the loss of a chlorine atom. |

| [M-HCl]⁺ | [M]⁺ - 36/38 | Fragment resulting from the loss of a hydrogen chloride molecule. |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of 4,6-Diaminoresorcinol dichloride.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve 5-10 mg of the 4,6-Diaminoresorcinol dichloride sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CD₃OD). DMSO-d₆ is often suitable for polar compounds containing -OH and -NH₂ groups.

-

Transfer the solution to a standard 5 mm NMR tube.

-

If desired, add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

-

¹H NMR Acquisition:

-

The analysis is performed on a 300 MHz or higher field NMR spectrometer.

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Process the resulting Free Induction Decay (FID) with an exponential window function and Fourier transform to obtain the spectrum.

-

Phase and baseline correct the spectrum. Integrate all peaks and reference the spectrum to the solvent peak or TMS.

-

-

¹³C NMR Acquisition:

-

Use the same sample prepared for ¹H NMR.

-

Acquire a proton-decoupled ¹³C spectrum.

-

Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (hundreds to thousands) is required.

-

Typical parameters include a 45-degree pulse angle and a relaxation delay of 2-5 seconds.

-

2. Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid 4,6-Diaminoresorcinol dichloride sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

The analysis is performed using a Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

3. Mass Spectrometry (MS)

-

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL.

-

-

Data Acquisition (Electrospray Ionization - ESI):

-

The analysis is performed on a mass spectrometer equipped with an ESI source.

-

Infuse the sample solution directly into the ESI source or inject it via a liquid chromatography system.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Typical ESI source parameters include a capillary voltage of 3-5 kV, a nebulizing gas pressure of 20-30 psi, and a drying gas flow rate of 5-10 L/min at a temperature of 200-350 °C.

-

Acquire data over a mass range that includes the expected molecular weight of the compound.

-

Visualizations

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Logical flow for structural elucidation using integrated spectroscopic data.

References

potential toxicity and handling precautions for DAD dichloride

An In-depth Technical Guide on the Potential Toxicity and Handling Precautions for Dichloromethane (Methylene Chloride)

Disclaimer: The user's request specified "DAD dichloride," which is an ambiguous chemical identifier. Based on the prevalence of information in scientific and safety literature, this guide focuses on Dichloromethane (DCM) , also known as methylene chloride. It is critical for the user to verify the specific chemical identity of "this compound" for their application, as the toxicological properties and handling precautions can vary significantly between different dichlorinated compounds. This guide also briefly addresses two other potential interpretations: 1,2-Dichloroethane and Didecyldimethylammonium chloride (DDAC).

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the potential toxicity and handling precautions for Dichloromethane.

Executive Summary

Dichloromethane (DCM) is a volatile, colorless liquid with a sweet, chloroform-like odor, widely used as a solvent.[1] While it is one of the least toxic simple chlorohydrocarbons, it poses significant health risks.[1] Acute exposure can lead to central nervous system (CNS) depression, and its metabolism can produce carbon monoxide, leading to carboxyhemoglobinemia.[2] Chronic exposure is associated with potential carcinogenicity, with studies in animals showing an increased incidence of lung and liver tumors.[3] This guide summarizes the key toxicological data, outlines experimental protocols for toxicity testing, and provides detailed handling precautions to minimize exposure and ensure laboratory safety.

Potential Toxicity of Dichloromethane

The toxicity of Dichloromethane is multifaceted, with effects observed following acute and chronic exposure through inhalation, ingestion, and dermal contact.

Acute Toxicity

Acute overexposure to DCM primarily affects the central nervous system, with symptoms including dizziness, headaches, nausea, and at high concentrations, loss of consciousness and death.[1] It is also an irritant to the skin and eyes.[2]

Table 1: Acute Toxicity Data for Dichloromethane

| Route of Exposure | Species | Toxicity Value | Reference |

| Oral (LD50) | Rat | ~0.5-5 mL/kg | [2] |

| Inhalation (LC50) | Rat | >5.07 mg/L (4 hours) | [4] |

| Inhalation (PEL) | Human (OSHA) | 25 ppm (8-hour TWA) | [2] |

| Inhalation (STEL) | Human (OSHA) | 125 ppm (15 minutes) | [2] |

| Inhalation (IDLH) | Human | 2,300 ppm | [2] |

Chronic Toxicity

Long-term exposure to Dichloromethane has been linked to more severe health effects, including potential carcinogenicity. The liver and central nervous system are primary target organs for chronic toxicity.[5]

Carcinogenicity

Dichloromethane is classified as "likely to be carcinogenic to humans" (Group 2A) by the International Agency for Research on Cancer (IARC) and the U.S. Environmental Protection Agency (EPA).[3][6] This classification is primarily based on evidence from animal studies.[3]

Table 2: Carcinogenicity Data for Dichloromethane

| Species | Route of Exposure | Target Organs | Reference |

| B6C3F1 Mice | Inhalation | Liver, Lung | [3] |

| B6C3F1 Mice | Drinking Water | Liver | [3] |

The carcinogenicity of DCM is linked to its metabolism. One of the metabolic pathways involves glutathione S-transferase (GST), which is thought to be the key activation pathway for DCM-induced cancer.[3][7]

Mutagenicity and Genotoxicity

Studies on the mutagenicity of Dichloromethane have produced mixed results. It has shown mutagenic potential in some bacterial assays (Ames test).[6] The genotoxicity of DCM is believed to be linked to its metabolic activation.[6]

Reproductive and Developmental Toxicity

There is limited information on the reproductive effects of Dichloromethane in humans. In animal studies, DCM has been shown to cross the placenta and was fetotoxic at doses that were also toxic to the mother, though no teratogenic effects were observed.[1]

Organ-Specific Toxicity

-

Central Nervous System (CNS): Acute exposure can cause CNS depression.[2] Chronic exposure can also target the CNS.[5]

-

Liver: Hepatotoxicity has been observed in animal studies following both oral and inhalation exposure.[3] Animal studies have also shown an increased incidence of liver cancer.[3]

-

Lungs: Animal studies have demonstrated an increased incidence of lung cancer following inhalation exposure.[3]

-

Cardiovascular System: Metabolism of DCM to carbon monoxide can lead to elevated carboxyhemoglobin levels, posing a risk to individuals with pre-existing heart conditions.[1][2]

-

Skin: Prolonged skin contact can lead to the dissolution of fatty tissues, resulting in skin irritation and chemical burns.[1]

Experimental Protocols

This section provides an overview of standard methodologies for key toxicological assessments relevant to Dichloromethane.

Acute Oral Toxicity Study (Limit Test)

-

Objective: To determine the acute oral toxicity of a substance.

-

Species: Rat (commonly used).

-

Procedure:

-

A single, high dose (e.g., 5 g/kg body weight) of the test substance is administered by oral gavage to a small group of fasted animals (e.g., 5 rats).[8]

-

Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for up to 14 days.[8][9]

-

At the end of the observation period, a gross necropsy is performed.[8]

-

-

Endpoint: If no mortality is observed, the LD50 is determined to be greater than the tested dose.[8][10]

Acute Inhalation Toxicity Study

-

Objective: To assess the toxicity of a substance upon inhalation.

-

Species: Rat (preferred).[11]

-

Procedure:

-

Endpoint: The LC50 (median lethal concentration) is calculated.

Ames Test (Bacterial Reverse Mutation Assay)

-

Objective: To assess the mutagenic potential of a chemical.

-

Test System: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA102).[12]

-

Procedure:

-

The bacterial strains are exposed to the test chemical at various concentrations, both with and without a metabolic activation system (S9 mix from rat liver).[12][13]

-

The bacteria are plated on a minimal agar medium lacking histidine.[12]

-

After incubation, the number of revertant colonies (colonies that have mutated back to being able to synthesize histidine) is counted.[14]

-

-

Endpoint: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

In Vivo Micronucleus Assay

-

Objective: To detect chromosomal damage in mammalian cells.[15]

-

Species: Mouse or rat.[15]

-

Procedure:

-

Animals are exposed to the test substance, typically at three dose levels.[16]

-

Bone marrow or peripheral blood is collected at appropriate time points after treatment.[15][16]

-

The frequency of micronucleated polychromatic erythrocytes (immature red blood cells) is determined by microscopic analysis.[15]

-

-

Endpoint: A statistically significant, dose-dependent increase in the frequency of micronucleated cells in treated animals compared to controls is an indication of genotoxicity.[15][16]

Visualizations

Simplified Metabolic Pathway of Dichloromethane

Caption: Simplified metabolic pathways of Dichloromethane leading to toxic metabolites.

General Workflow for an In Vivo Toxicity Study

Caption: A generalized workflow for conducting an in vivo toxicity study.

Handling Precautions

Strict adherence to safety protocols is mandatory when handling Dichloromethane.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Use explosion-proof ventilation and electrical equipment.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles and a face shield are required.

-

Skin Protection: Wear impervious gloves (consult manufacturer's guide for specific material compatibility) and a lab coat.

-

Respiratory Protection: If exposure limits are exceeded, a NIOSH-approved supplied-air respirator or self-contained breathing apparatus should be used.

Safe Handling Procedures

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe vapors or mists.

-

Keep away from heat, sparks, and open flames.

-

Ground and bond containers when transferring material to prevent static discharge.

-

Wash hands thoroughly after handling.

Emergency Procedures

In Case of Exposure

-

Inhalation: Move the person to fresh air. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

In Case of a Spill

-

Evacuate the area and remove all sources of ignition.

-

Ventilate the area.

-

Wear appropriate PPE.

-

Absorb the spill with an inert material (e.g., sand, earth) and place it in a suitable container for disposal.

Other Potential Interpretations of "this compound"

1,2-Dichloroethane (Ethylene Dichloride)

-

Toxicity: Classified as a probable human carcinogen (Group B2) by the EPA.[17] It can cause damage to the nervous system, liver, and kidneys.[17] It has also been shown to cause reproductive effects in animals.[17]

-

Handling: Similar precautions to Dichloromethane are required, including use in a well-ventilated area with appropriate PPE.

Didecyldimethylammonium Chloride (DDAC)

-

Toxicity: DDAC is a quaternary ammonium compound used as a disinfectant. It can cause severe skin burns and eye damage. Inhalation can cause respiratory irritation. Studies have investigated its potential for reproductive toxicity.[18]

-

Handling: Requires stringent PPE, including chemical-resistant gloves, clothing, and eye/face protection to prevent corrosive effects.

Conclusion

Dichloromethane is a valuable solvent in research and industry, but its potential for toxicity necessitates careful handling and strict adherence to safety protocols. A thorough understanding of its toxicological profile, including its acute and chronic effects and carcinogenic potential, is essential for all personnel working with this chemical. The implementation of appropriate engineering controls, the consistent use of personal protective equipment, and preparedness for emergencies are paramount to ensuring a safe working environment. Researchers and professionals must always consult the most current Safety Data Sheet (SDS) for Dichloromethane before use.

References

- 1. Dichloromethane - Wikipedia [en.wikipedia.org]

- 2. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 3. Human Health Effects of Dichloromethane: Key Findings and Scientific Issues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. epa.gov [epa.gov]

- 6. researchgate.net [researchgate.net]

- 7. Physiologically based pharmacokinetics and the risk assessment process for methylene chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fda.gov [fda.gov]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 13. Microbial Mutagenicity Assay: Ames Test [bio-protocol.org]

- 14. microbiologyinfo.com [microbiologyinfo.com]

- 15. nucro-technics.com [nucro-technics.com]

- 16. criver.com [criver.com]

- 17. Dichloromethane (methylene chloride): metabolism to formaldehyde and formation of DNA-protein cross-links in B6C3F1 mice and Syrian golden hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

discovery and history of third-generation photoelectric switches

An In-depth Technical Guide to the Discovery and History of Third-Generation Photoelectric Switches

Introduction

Photoelectric switches, or photoelectric sensors, are fundamental components in modern industrial automation, enabling non-contact detection of objects. Their evolution has been marked by significant technological advancements, leading to what can be categorized as third-generation devices. This guide provides a comprehensive overview of the discovery and history of these sophisticated sensors, detailing their core technologies, performance evolution, and the experimental protocols used for their characterization.

The Genesis of Photoelectric Sensing: A Historical Perspective

The foundation of photoelectric technology was laid by Albert Einstein's explanation of the "photoelectric effect" in 1905, for which he was awarded the Nobel Prize in Physics in 1921[1]. This principle, where light energy can be converted into electrical energy, was experimentally proven by R.A. Millikan in the following decade[1]. These early discoveries paved the way for the first practical photoelectric cells.

The direct precursor to the modern photoelectric switch is the phototransistor, invented by John N. Shive at Bell Telephone Laboratories in 1948 and officially announced in 1950. The phototransistor combined the light sensitivity of a photodiode with the current gain of a transistor, resulting in a much more sensitive and powerful light-sensing device. This innovation was a critical step towards the development of compact and reliable photoelectric sensors for industrial applications.

The Evolution to Third-Generation Photoelectric Switches

While there is no formal industry-wide classification, the evolution of photoelectric switches can be understood as a progression through three distinct generations, each characterized by significant technological leaps.

First Generation: The Dawn of Industrial Automation

The first generation of photoelectric sensors emerged with the widespread adoption of industrial automation. These early devices were relatively simple, consisting of a light source (often an incandescent bulb), a photodetector (like a photodiode or phototransistor), and basic analog signal processing circuitry. They were primarily used for simple presence/absence detection and were often bulky and susceptible to ambient light interference.

Second Generation: The Rise of Reliability and Miniaturization

The second generation saw the introduction of several key improvements that enhanced the reliability and usability of photoelectric sensors. The shift to modulated LED light sources significantly improved immunity to ambient light. These sensors also became more compact and robust, making them suitable for a wider range of industrial environments.

Third Generation: The Era of Intelligent Sensing

Third-generation photoelectric switches are defined by their integration of advanced technologies that provide "intelligent" sensing capabilities. These sensors go beyond simple presence/absence detection to offer more precise measurements, enhanced reliability, and seamless integration into modern control systems. The core technologies that characterize this generation are:

-

Application-Specific Integrated Circuits (ASICs): The integration of the sensor's electronics onto a single custom chip. ASICs enable smaller sensor sizes, improved performance, faster response times, and enhanced resistance to electromagnetic interference[1][2].

-

Advanced Detection Principles:

-

Background Suppression (BGS): This technology allows the sensor to detect an object at a specific distance while ignoring reflective objects in the background. It works on the principle of triangulation, where the angle of the reflected light is used to determine the object's distance[3][4][5].

-

Time-of-Flight (ToF): ToF sensors measure the time it takes for a pulse of light (typically from a laser) to travel to the target and back to the sensor[6][7][8][9]. This allows for long-range, highly accurate distance measurement that is largely independent of the target's color or surface finish.

-

-

IO-Link Communication: IO-Link is a standardized, point-to-point serial communication protocol that allows for bidirectional data exchange between the sensor and a control system[10][11][12][13]. This enables remote configuration, real-time diagnostics, and the transmission of more detailed sensor data beyond a simple on/off signal.

Quantitative Data Presentation: A Generational Comparison

The following table summarizes the evolution of key performance metrics across the three generations of photoelectric switches.

| Feature | First Generation | Second Generation | Third Generation |

| Light Source | Incandescent Bulb | Modulated LED | Laser, PinPoint LED |

| Detection Principle | Basic On/Off | Modulated Light Detection | Background Suppression, Time-of-Flight |

| Signal Processing | Analog Circuitry | Analog with basic filtering | ASIC with Digital Signal Processing |

| Communication | Simple NPN/PNP Output | NPN/PNP Output | IO-Link, NPN/PNP |

| Ambient Light Immunity | Low | Moderate to High | Very High |

| Detection Range | Short | Moderate to Long | Very Long (up to several meters) |

| Response Time | Slow (tens of milliseconds) | Faster (a few milliseconds) | Very Fast (microseconds) |

| Color/Surface Independence | Low | Moderate | High (especially with ToF) |

| Diagnostics | None | Basic (e.g., stability indicator) | Advanced (via IO-Link) |

| Configuration | Manual (potentiometer) | Manual (potentiometer) | Remote (via IO-Link), Teach-in button |

Key Experimental Protocols

The performance and reliability of photoelectric switches are verified through a series of standardized tests. Many of these procedures are outlined in the international standard IEC 60947-5-2 , which applies to proximity switches, including photoelectric types[14][15][16][17][18]. While the full standard requires a subscription to access, the key experimental protocols include:

1. Sensing Range and Operating Distance Verification:

-

Objective: To determine the maximum reliable sensing distance and the operational switching points.

-

Methodology:

-

The sensor is mounted on a fixed bracket.

-

A standardized target (e.g., a piece of white paper of a specified size and reflectivity) is moved towards the sensor along the sensing axis.

-

The distance at which the sensor's output changes state is recorded.

-

The target is then moved away from the sensor, and the distance at which the output reverts is recorded.

-

This process is repeated multiple times to ensure repeatability.

-

For background suppression sensors, a similar test is performed to verify the cut-off distance beyond which objects are ignored.

-

2. Hysteresis Measurement:

-

Objective: To quantify the difference between the switch-on and switch-off points.

-

Methodology:

-

Using the setup from the sensing range test, the distance between the point where the sensor detects the target as it approaches and the point where it releases the target as it moves away is measured.

-

This distance is expressed as a percentage of the total sensing range.

-

3. Response Time Measurement:

-

Objective: To measure the delay between the object entering the detection zone and the sensor's output changing state.

-

Methodology:

-

A rotating disc with openings or a pendulum is used to interrupt the sensor's light beam at a known velocity.

-

An oscilloscope is connected to the sensor's output.

-

The time difference between the leading edge of the object interrupting the beam and the change in the output signal on the oscilloscope is measured.

-

4. Environmental Testing:

-

Objective: To ensure the sensor's reliability in various industrial conditions.

-

Methodology:

-

Temperature and Humidity: The sensor is placed in an environmental chamber and subjected to a range of temperatures and humidity levels while its operational characteristics are monitored.

-

Vibration and Shock: The sensor is mounted on a vibration table and subjected to specified levels of vibration and mechanical shock to test its durability.

-

Electromagnetic Compatibility (EMC): The sensor is tested for its immunity to electrostatic discharge, radiated electromagnetic fields, and electrical fast transients to ensure it does not malfunction in electrically noisy environments[14].

-

Ambient Light Immunity: The sensor is exposed to high levels of ambient light (e.g., from fluorescent lamps or sunlight) to verify that it is not falsely triggered[19].

-

Signaling Pathways and Experimental Workflows

Logical Workflow of a Standard Photoelectric Sensor

This diagram illustrates the basic signal flow in a traditional photoelectric sensor.

Caption: Basic signal path in a modulated photoelectric sensor.

Signaling Pathway of a Third-Generation Photoelectric Sensor with IO-Link

This diagram shows the more complex signal processing in a modern sensor featuring an ASIC and IO-Link communication.

Caption: Signal processing workflow in an ASIC-based sensor with IO-Link.

Experimental Setup for Sensing Range Characterization

This diagram illustrates a typical setup for testing the sensing range of a photoelectric sensor.

Caption: Typical experimental setup for sensor characterization.

References

- 1. Innovations in Photoelectric Sensors [bannerengineering.com]

- 2. lcautomation.com [lcautomation.com]

- 3. Background Suppression Sensor - OMCH [omchsmps.com]

- 4. ia.omron.com [ia.omron.com]

- 5. files.pepperl-fuchs.com [files.pepperl-fuchs.com]

- 6. What is a ToF sensor? What are the key components of a ToF camera? - e-con Systems [e-consystems.com]

- 7. avsystem.com [avsystem.com]

- 8. ti.com [ti.com]

- 9. Time-of-flight camera - Wikipedia [en.wikipedia.org]

- 10. SICK | Sensor Intelligence [sick.com]

- 11. Sensors with IO-Link [bannerengineering.com]

- 12. IO-Link field device protocol architecture - ISA [isa.org]

- 13. ifm.com [ifm.com]

- 14. webstore.iec.ch [webstore.iec.ch]

- 15. BS EN IEC 60947-5-2:2020 | 31 Mar 2020 | BSI Knowledge [knowledge.bsigroup.com]

- 16. scribd.com [scribd.com]

- 17. EVS-EN IEC 60947-5-2:2020 - EVS standard evs.ee | en [evs.ee]

- 18. IEC 60947-5-2 proximity sensor - KJT [kjt-sensors.com]

- 19. Technical Guide for Photoelectric Sensors | OPTEX FA [optex-fa.com]

Methodological & Application

Application Notes and Protocols for DAD Dichloride Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction

DAD dichloride is a third-generation, photoswitchable voltage-gated potassium (Kv) channel blocker.[1] As a photopharmacological tool, it allows for the precise spatiotemporal control of neuronal activity and other physiological processes regulated by Kv channels. Light of specific wavelengths can reversibly switch the molecule between its trans and cis isomers, which exhibit different affinities for the Kv channel pore. This enables researchers to remotely turn on and off potassium channel activity, providing a powerful method for investigating signaling pathways and developing novel therapeutic strategies.

These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions for laboratory use.

Chemical Properties

A clear understanding of the chemical properties of this compound is essential for accurate stock solution preparation.

| Property | Value | Source |

| Molecular Weight | 525.56 g/mol | [1] |

| Chemical Formula | C₂₆H₄₂Cl₂N₆O | [1] |

| Appearance | Solid | [1] |

Stock Solution Preparation

The following protocols detail the steps for preparing a high-concentration stock solution of this compound, which can then be diluted to the desired working concentration for various experimental applications. Dimethyl sulfoxide (DMSO) is the recommended solvent due to its ability to dissolve a wide range of organic molecules for biological experiments.

Materials

-

This compound powder

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Protocol for 10 mM DMSO Stock Solution

-

Preparation: Work in a clean, designated area, such as a chemical fume hood, to minimize contamination and exposure.

-

Weighing: Carefully weigh out 5.26 mg of this compound powder using a calibrated analytical balance.

-

Dissolving: Transfer the weighed powder to a sterile amber microcentrifuge tube. Add 1 mL of anhydrous DMSO to the tube.

-

Mixing: Close the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may assist in dissolution if necessary.

-

Storage: Store the 10 mM stock solution at -20°C or -80°C in the dark. Amber tubes are recommended to protect the photosensitive compound from light.

| Parameter | Value |

| Stock Concentration | 10 mM |

| Solvent | Anhydrous DMSO |

| Storage Temperature | -20°C or -80°C |

| Protection | Protect from light |

Experimental Protocols

The working concentration of this compound will vary depending on the specific application, cell type, and experimental conditions. It is always recommended to perform a dose-response curve to determine the optimal concentration for your system.

Recommended Working Concentrations

| Application | Typical Concentration Range |

| In Vitro (e.g., cell culture) | 1 µM - 100 µM |

| In Vivo (e.g., animal studies) | 1 µM - 50 µM |

General Protocol for Cell-Based Assays

-

Thaw Stock Solution: On the day of the experiment, thaw the 10 mM this compound stock solution at room temperature.

-

Dilution: Prepare an intermediate dilution of the stock solution in your cell culture medium or desired buffer. For example, to prepare a 100 µM working solution, dilute the 10 mM stock 1:100.

-

Application: Add the diluted this compound to your cells at the final desired concentration.

-

Incubation: Incubate the cells for the desired period.

-

Photoswitching: To control the activity of this compound, illuminate the sample with the appropriate wavelength of light to induce isomerization between the trans and cis forms.

Signaling Pathway and Experimental Workflow

Voltage-Gated Potassium Channel Signaling Pathway

This compound acts by physically blocking the pore of voltage-gated potassium channels. The diagram below illustrates the general mechanism of a voltage-gated potassium channel.

Caption: Voltage-gated potassium channel activation and blockage.

Experimental Workflow for Photopharmacology